3-Hydroxytetradecanoic acid

Catalog No.
S1538714
CAS No.
3422-31-9
M.F
C14H28O3
M. Wt
244.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxytetradecanoic acid

CAS Number

3422-31-9

Product Name

3-Hydroxytetradecanoic acid

IUPAC Name

3-hydroxytetradecanoic acid

Molecular Formula

C14H28O3

Molecular Weight

244.37 g/mol

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(CC(=O)O)O

Synonyms

3-hydroxymyristic acid, 3-hydroxytetradecanoic acid, beta-hydroxymyristic acid, beta-hydroxymyristic acid, (R)-isomer

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O

3-HTA is a long-chain fatty acid with a 14-carbon chain (tetradecanoic) containing a hydroxyl group (hydroxy-) at the third position (β-position) from the carboxylic acid end []. It is an intermediate metabolite in the fatty acid biosynthesis pathway found in various organisms, including humans [].


Molecular Structure Analysis

3-HTA has a linear hydrocarbon chain (14 carbons) with a terminal carboxylic acid group (COOH) and a hydroxyl group (OH) attached to the third carbon atom. This structure gives it amphiphilic properties, meaning it has both a hydrophobic (water-fearing) tail (carbon chain) and a hydrophilic (water-loving) head group (carboxyl and hydroxyl) [].


Chemical Reactions Analysis

3-HTA is primarily involved in fatty acid biosynthesis. Here's the key reaction:

  • Formation: 3-Oxo-tetradecanoic acid (a ketoacid intermediate) is converted to (R)-3-hydroxytetradecanoic acid by fatty acid synthase enzymes, specifically 3-oxoacyl- [acyl-carrier-protein] reductase [].

(R)-3-Oxo-tetradecanoic acid + NADPH + H+ -> (R)-3-Hydroxytetradecanoic acid + NADP+ []

Further elongation and modification steps convert 3-HTA into various long-chain fatty acids essential for cell function [].


Physical And Chemical Properties Analysis

  • Solid at room temperature (similar to other long-chain fatty acids) [].
  • Insoluble in water due to the hydrophobic tail [].
  • Soluble in organic solvents like chloroform and methanol due to the presence of the hydroxyl group [].

3-HTA plays a crucial role in fatty acid biosynthesis, a vital process for energy production and cellular membrane formation []. It acts as an intermediate step, allowing further modification and chain elongation to generate diverse fatty acids with specific functions.

Studying Cellular Function

  • Inflammation and Insulin Resistance: Research suggests 3-HTA might play a part in the development of inflammation and insulin resistance. Studies have found elevated levels of 3-HTA in obese and diabetic individuals, potentially linking it to metabolic disorders .

Understanding Bacterial Activity

  • Bacterial Metabolite: 3-HTA is identified as a metabolite produced by certain bacteria, including E. coli . This opens avenues for research on bacterial metabolism and its impact on human health.

Endotoxin and Lipid A Research

  • Research Tool: Due to its structural similarity to certain components of bacterial cell walls (like endotoxin and Lipid A), 3-HTA serves as a research tool to understand the interaction between these molecules and the immune system . This knowledge can be crucial in developing treatments for bacterial infections.

XLogP3

4.7

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical solid

Wikipedia

(+/-)-3-hydroxymyristic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

Dates

Modify: 2023-08-15
1. D. Kirschner, S. Que Hee, and C. Clark “Method for detecting the 3-hydroxymyristic acid component of the endotoxins of gram-negativebacteria in compost samples” Am Ind Hyg Assoc J, vol. 46(12) pp. 741-746, 19852. P. Jones et al. “Improved Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry Method for Serum or Plasma Free 3-Hydroxy-FattyAcids and Its Utility for the Study of Disorders of Mitochondrial Fatty Acid beta-Oxidation” Clinical Chemistry, vol. 46, pp. 149-155, 20003. P. Jones et al. “Accumulation of free 3-hydroxy fatty acids in the culture media of fibroblasts from patients deficient in long-chain l-3-hydroxyacyl-CoA dehydrogenase: a useful diagnostic aid” Clinical Chemistry, vol. 47(7) pp. 1190-1194, 2001

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